Metribuzin

Descripción

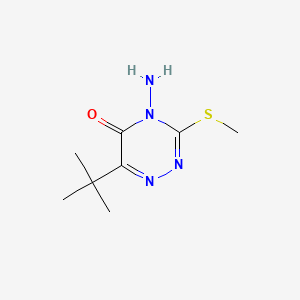

Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4OS/c1-8(2,3)5-6(13)12(9)7(14-4)11-10-5/h9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXFZRUHNHCZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(N(C1=O)N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4OS | |

| Record name | METRIBUZIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18176 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METRIBUZIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024204 | |

| Record name | Metribuzin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Metribuzin is a colorless crystalline solid. Used as an herbicide. (NIOSH, 2022), Colorless, crystalline solid. [herbicide]; [NIOSH], COLOURLESS-TO-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless, crystalline solid., Colorless, crystalline solid. [herbicide] | |

| Record name | METRIBUZIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18176 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metribuzin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/562 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METRIBUZIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METRIBUZIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/310 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Metribuzin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0430.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

132 °C @ 2 Pa | |

| Record name | METRIBUZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6844 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

0.1 % (NIOSH, 2023), Sol in methanol and ethanol; very slightly soluble in water (1200 ppm)., Soluble in ... glycol ether acetate., In dimethylformamide 1780, cyclohexanone 1000, chloroform 850, acetone 820, methanol 450, dichloromethane 340, benzene 220, n-butanol 150, ethanol 190, toluene 87, xylene 90, n-hexane 1 (all in g/l at 20 °C)., In water, 1.05X10+3 mg/l @ 20 °C, Solubility in water, g/100ml at 0.12 °C:, 0.1% | |

| Record name | METRIBUZIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18176 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METRIBUZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6844 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METRIBUZIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Metribuzin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0430.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.31 (NIOSH, 2023) - Denser than water; will sink, 1.28 @ 20 °C/4 °C, 1.28 g/cm³, 1.31 | |

| Record name | METRIBUZIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18176 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METRIBUZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6844 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METRIBUZIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METRIBUZIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/310 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Metribuzin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0430.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

4e-07 mmHg (NIOSH, 2023), 0.0000004 [mmHg], 4.35X10-7 mm Hg @ 20 °C, Vapor pressure, Pa at 20 °C:, 0.0000004 mmHg | |

| Record name | METRIBUZIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18176 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metribuzin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/562 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METRIBUZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6844 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METRIBUZIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METRIBUZIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/310 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Metribuzin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0430.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless crytals, White crystalline solid | |

CAS No. |

21087-64-9 | |

| Record name | METRIBUZIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18176 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metribuzin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21087-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metribuzin [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021087649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metribuzin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metribuzin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METRIBUZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QO836138OV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METRIBUZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6844 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METRIBUZIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METRIBUZIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/310 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | as-Triazin-5(4H)-one, 4-amino-6-tert-butyl-3-(methylthio)- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/XZ2D9FB0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

257 °F (NIOSH, 2023), 126.2 °C, 125 °C, 257 °F | |

| Record name | METRIBUZIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18176 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METRIBUZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6844 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METRIBUZIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METRIBUZIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/310 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Metribuzin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0430.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Metribuzin's Mechanism of Photosynthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metribuzin is a selective triazinone herbicide widely utilized for the control of broadleaf and grassy weeds in various agricultural crops. Its primary mode of action is the potent inhibition of photosynthesis, a process central to plant vitality. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound disrupts the photosynthetic electron transport chain. It details the specific binding interactions within Photosystem II (PSII), presents quantitative data on its inhibitory effects, outlines key experimental protocols for its study, and visualizes the core pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in herbicide development, plant physiology, and related scientific disciplines.

Introduction

Photosynthesis, the process by which plants convert light energy into chemical energy, is a fundamental target for many herbicides. This compound is a classic example of a herbicide that targets the light-dependent reactions of photosynthesis.[1] It is absorbed by the roots and foliage of plants and translocated to the chloroplasts, the site of photosynthesis.[2] Once inside the chloroplasts, this compound specifically targets Photosystem II (PSII), a key protein complex embedded in the thylakoid membranes.[3] By disrupting the normal function of PSII, this compound effectively halts the production of ATP and NADPH, the energy and reducing power essential for carbon fixation and ultimately, plant growth and survival.[2] This leads to a cascade of secondary effects, including the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation, causing cellular damage and plant death.[1]

Molecular Mechanism of Action

This compound's inhibitory action is centered on the D1 protein, a core subunit of the PSII reaction center.[4] Specifically, it binds to the Q_B-binding niche on the D1 protein.[1] This binding is competitive with plastoquinone (PQ), the native electron acceptor at this site.[4]

The normal flow of electrons in PSII involves the reduction of the primary quinone acceptor, Q_A, followed by the transfer of electrons to the secondary quinone acceptor, Q_B. This compound physically occupies the Q_B binding pocket, thereby blocking the binding of plastoquinone.[1] This interruption of the electron flow between Q_A and Q_B is the primary molecular event of this compound's herbicidal activity.[5] The blockage leads to an accumulation of reduced Q_A and prevents the re-oxidation of the primary electron donor of PSII, P680+. This cessation of electron transport halts the entire photosynthetic process.[6]

Molecular docking studies have revealed that this compound forms a hydrogen bond with the histidine residue at position 215 (His215) of the D1 protein, a key interaction for its stable binding within the Q_B pocket.[5][7]

Signaling Pathway of this compound's Action

Caption: this compound's inhibitory pathway in Photosystem II.

Quantitative Data on this compound's Inhibitory Effects

The efficacy of this compound as a photosynthesis inhibitor can be quantified through various experimental assays. The following tables summarize key quantitative data from studies on isolated pea thylakoids and molecular docking analyses.

Table 1: IC50 Values for this compound in Pea Thylakoids

| Experimental Assay | IC50 Value (M) | Reference |

| DPIP Photoreduction | 1 - 2 x 10⁻⁷ | [7] |

| OJIP Fluorescence Transient | 1 - 2 x 10⁻⁷ | [7] |

IC50: The half maximal inhibitory concentration, representing the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.

Table 2: Binding Affinity of this compound to the D1 Protein

| Parameter | Value | Method | Reference |

| Binding Energy | -5.8 kcal/mol | Molecular Docking | [8] |

Table 3: Effects of this compound on Chlorophyll Fluorescence Parameters

| Parameter | Effect | Description | Reference |

| F0 (Minimum Fluorescence) | Increase | Indicates damage to the PSII reaction center or reduced efficiency of excitation energy trapping. | [9] |

| Fm (Maximum Fluorescence) | Decrease | Reflects a decrease in the number of functional PSII reaction centers. | [9] |

| Fv/Fm (Maximum Quantum Yield of PSII) | Decrease | A sensitive indicator of stress on PSII, a lower value signifies reduced photosynthetic efficiency. | [9] |

Experimental Protocols

Isolation of Thylakoid Membranes from Pea Leaves

This protocol is adapted from established methods for isolating physiologically active thylakoids.[10][11]

Materials:

-

Fresh pea seedlings (9-15 days old)

-

Grinding Buffer (GB): 0.4 M sorbitol, 50 mM HEPES-KOH (pH 7.8), 5 mM MgCl₂, 2 mM EDTA, 1% (w/v) BSA, 2 mM sodium ascorbate. Keep on ice.

-

Resuspension Buffer (RB): 0.33 M sorbitol, 20 mM HEPES-KOH (pH 7.6), 5 mM MgCl₂. Keep on ice.

-

Blender

-

Cheesecloth and Miracloth

-

Refrigerated centrifuge

Procedure:

-

Harvest approximately 50 g of pea shoots and wash with cold deionized water.

-

Homogenize the shoots in 200 mL of ice-cold Grinding Buffer using a blender with short bursts (3 x 5 seconds).

-

Filter the homogenate through eight layers of cheesecloth and then two layers of Miracloth into a chilled beaker.

-

Centrifuge the filtrate at 4,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and gently resuspend the pellet in a small volume of Resuspension Buffer using a soft paintbrush.

-

Determine the chlorophyll concentration spectrophotometrically.

-

Adjust the chlorophyll concentration to 1 mg/mL with Resuspension Buffer and store on ice in the dark for immediate use.

Measurement of Photosynthetic Electron Transport Rate (ETR)

This protocol utilizes the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP) to measure the rate of electron flow through PSII.[12]

Materials:

-

Isolated thylakoid membranes

-

Reaction Buffer: 100 mM sorbitol, 10 mM K₃PO₄ (pH 6.8), 5 mM MgCl₂, 10 mM NaCl

-

DCPIP solution (0.5 mM)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the Reaction Buffer and isolated thylakoids (equivalent to 15-20 µg of chlorophyll).

-

Add varying concentrations of this compound to different reaction tubes. Include a control with no herbicide.

-

Incubate the mixtures in the dark for 5 minutes.

-

Add DCPIP to the reaction mixture to a final concentration of 50 µM.

-

Immediately measure the absorbance at 600 nm (A₆₀₀) at time zero.

-

Illuminate the sample with a light source (e.g., a 100W lamp).

-

Record the decrease in A₆₀₀ over time (e.g., every 30 seconds for 5 minutes).

-

The rate of DCPIP reduction is calculated from the change in absorbance over time, using an extinction coefficient for DCPIP of 21.8 mM⁻¹cm⁻¹.

Chlorophyll a Fluorescence Measurement (OJIP Test)

The OJIP test is a rapid and non-invasive method to assess the effects of herbicides on PSII photochemistry.[6][13]

Materials:

-

Intact plant leaves or isolated thylakoids

-

A portable fluorometer (e.g., a HandyPEA)

Procedure:

-

Dark-adapt the plant material for at least 30 minutes. This ensures that all PSII reaction centers are in the "open" state.

-

Place the fluorometer's sensor on the leaf surface or a sample of the thylakoid suspension.

-

Apply a saturating pulse of light (typically >3000 µmol photons m⁻²s⁻¹) for 1-2 seconds.

-

The fluorometer records the rapid rise in chlorophyll fluorescence from the minimum level (F_O or O-step) to the maximum level (F_M or P-step), passing through intermediate steps J and I.

-

The instrument's software calculates various parameters, including F_O, F_M, and F_v/F_m (where F_v = F_M - F_O), which provide insights into the state of PSII.

Thermoluminescence Measurement

Thermoluminescence is a sensitive technique for studying the charge recombination reactions in PSII, which are altered by inhibitors like this compound.[14]

Materials:

-

Leaf discs or isolated thylakoids

-

Thermoluminescence apparatus with a Peltier element for controlled heating and cooling.

Procedure:

-

Place the sample in the thermoluminescence apparatus.

-

Cool the sample to a low temperature (e.g., -10°C) in the dark.

-

Excite the sample with a single saturating flash of light to induce charge separation in PSII.

-

Heat the sample at a constant rate (e.g., 0.5°C/s) up to a higher temperature (e.g., 70°C).

-

A photomultiplier tube detects the light emitted (the "glow curve") as a function of temperature.

-

The peak positions and intensities of the glow curve bands provide information about the stability of the charge-separated states in PSII, which are affected by the presence of this compound.

Visualizations

Experimental Workflow for Assessing this compound's Effect

Caption: A generalized workflow for studying this compound's impact.

Conclusion

This compound's efficacy as a herbicide is rooted in its specific and potent inhibition of photosynthetic electron transport at the Q_B site of the D1 protein in Photosystem II. This in-depth guide has elucidated the molecular basis of this interaction, provided quantitative measures of its inhibitory effects, and detailed the experimental methodologies crucial for its investigation. The provided visualizations offer a clear representation of the mechanism of action and experimental design. This comprehensive resource is intended to support and advance the research and development efforts within the scientific community focused on understanding and innovating in the field of weed science and herbicide technology.

References

- 1. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study | Semantic Scholar [semanticscholar.org]

- 3. agrisera.com [agrisera.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. plantscienceresearch.co.in [plantscienceresearch.co.in]

- 7. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of this compound Herbicide on Some Morpho-Physiological Characteristics of Two Echinacea Species | MDPI [mdpi.com]

- 10. Isolation of Physiologically Active Thylakoids and Their Use in Energy-Dependent Protein Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purification of Chloroplasts and Chloroplast Subfractions: Envelope, Thylakoids, and Stroma-From Spinach, Pea, and Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. schulte.faculty.unlv.edu [schulte.faculty.unlv.edu]

- 13. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thermoluminescence: a technique for probing photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical and Physical Properties of Metribuzin Herbicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metribuzin is a selective triazine herbicide widely utilized in agriculture for the pre- and post-emergence control of a broad spectrum of annual grasses and broadleaf weeds.[1] Its efficacy extends to various crops, including soybeans, potatoes, tomatoes, and sugarcane.[2][3] this compound's mode of action involves the inhibition of photosynthesis at photosystem II, a critical process for plant survival.[4][5] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mode of action, metabolic pathways, and the experimental protocols used for its analysis.

Chemical and Physical Properties

This compound is a colorless, crystalline solid with a weak characteristic odor.[6] Its chemical and physical properties are summarized in the tables below, providing a consolidated resource for researchers.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one | [6] |

| CAS Number | 21087-64-9 | [2][7] |

| Molecular Formula | C₈H₁₄N₄OS | [3][6] |

| Molecular Weight | 214.29 g/mol | [2][6] |

| Chemical Class | Triazinone | [4] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 125-126.5 °C | [1] |

| Boiling Point | Decomposes before boiling | [8] |

| Vapor Pressure | 1.21 x 10⁻⁴ Pa at 20 °C | [8] |

| Water Solubility | 1050 - 1200 mg/L at 20 °C | [1][6] |

| Solubility in Organic Solvents (g/L at 20 °C) | ||

| Methanol | 450 | [6] |

| Ethanol | 190 | [6] |

| Acetone | 820 | [6] |

| Dichloromethane | 340 | [6] |

| Toluene | 87 | [6] |

| n-Hexane | 1 | [6] |

| pKa | 1.0 | [6] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 1.7 | [6] |

| Henry's Law Constant | 1.2 x 10⁻¹⁰ atm·m³/mol | [6] |

Mode of Action: Inhibition of Photosystem II

This compound's herbicidal activity stems from its ability to disrupt photosynthesis in susceptible plants.[4][5][9][10] It specifically targets and inhibits the electron transport chain within Photosystem II (PSII), a key protein complex located in the thylakoid membranes of chloroplasts.[4] this compound binds to the D1 protein of the PSII complex, blocking the binding of plastoquinone, a crucial electron carrier.[4] This interruption of electron flow halts the production of ATP and NADPH, the energy and reducing power essential for carbon fixation and plant growth.[4]

References

- 1. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. Page loading... [guidechem.com]

- 3. This compound (Ref: DPX G2504) [sitem.herts.ac.uk]

- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. epa.gov [epa.gov]

- 10. mdpi.com [mdpi.com]

Environmental Fate and Mobility of Metribuzin in Diverse Soil Matrices: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and mobility of the herbicide Metribuzin in various soil types. This compound, a triazinone herbicide, is extensively used for the control of broadleaf weeds and grasses in a variety of crops. Understanding its behavior in the soil is paramount for assessing its potential environmental impact, ensuring its efficacy, and developing strategies for sustainable agricultural practices. This document delves into the key processes governing its persistence, degradation, and transport in the soil environment, supported by quantitative data, detailed experimental protocols, and visual representations of critical pathways and workflows.

Physicochemical Properties of this compound

This compound's environmental behavior is intrinsically linked to its chemical and physical properties.

| Property | Value | Reference |

| Chemical Formula | C8H14N4OS | [1] |

| Molecular Weight | 214.29 g/mol | [1] |

| Water Solubility | 1050 - 1220 mg/L at 20°C | [1][2][3] |

| Vapor Pressure | <1.3 mPa at 20°C | [3] |

| Log Kow (Octanol-Water Partition Coefficient) | 1.6 - 1.7 | [3] |

| pKa | 1.0 | [3] |

Adsorption and Desorption in Soil

The retention of this compound in soil is primarily governed by adsorption to soil particles, a process significantly influenced by soil composition.

Factors Influencing Adsorption

The primary soil characteristics affecting this compound adsorption are:

-

Organic Matter: A positive correlation exists between organic carbon content and this compound adsorption.[4][5][6] Soils with higher organic matter exhibit greater adsorption, reducing the amount of this compound in the soil solution and thus its mobility.

-

Clay Content: Clay minerals also contribute to the adsorption of this compound, with a positive correlation observed between clay content and adsorption.[4][5]

-

Soil pH: Adsorption of this compound is negatively correlated with soil pH.[4][5][6] As pH decreases, adsorption tends to increase.

Adsorption Coefficients

The extent of this compound adsorption is quantified using the soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc).

Table 1: this compound Adsorption Coefficients in Various Soil Types

| Soil Type | % Organic Carbon (OC) | % Clay | pH | Kd (mL/g) | Koc (mL/g) | Reference |

| Sandy Loam | 1.1 | - | 6.6 | 0.0182 | 3.14 | [3] |

| Silt Loam | 2.9 | - | 5.9 | 0.221 | 14.5 | [3] |

| Clay Loam | 2.2 | - | 6.4 | 0.196 | 17.0 | [3] |

| Sand | 1.0 | - | 4.3 | 0.246 | 46.7 | [3] |

| Soil 1 | 2.15 | 31.8 | 7.6 | - | 291.94 | [4] |

| Soil 2 | 0.82 | 21.6 | 7.9 | - | 114.63 | [4] |

| Soil 3 | 0.95 | 28.2 | 7.8 | - | 109.47 | [4] |

| Soil 4 | 1.21 | 24.4 | 7.7 | - | 85.12 | [4] |

| Soil 5 | 1.58 | 45.4 | 7.5 | - | 132.28 | [4] |

| Soil 6 | 0.71 | 20.2 | 8.1 | - | 97.18 | [4] |

| Soil 7 | 0.53 | 13.4 | 8.2 | - | 33.68 | [4] |

| Soil 8 | 1.89 | 38.6 | 7.4 | - | 215.34 | [4] |

| Various Soils | - | - | - | - | 60 (average) | [2] |

Degradation in Soil

The primary mechanism for this compound dissipation from soil is microbial degradation.[7]

Factors Influencing Degradation

-

Microbial Activity: The rate of degradation is highly dependent on the population and activity of soil microorganisms.

-

Temperature and Moisture: Optimal conditions for microbial activity, such as moderate temperatures and adequate soil moisture, accelerate degradation.[7]

-

Soil pH: Soil pH can influence microbial populations and thus the rate of degradation.

-

Organic Amendments: The addition of organic matter can either inhibit or accelerate this compound breakdown, depending on the nature of the amendment.

Degradation Half-Life (DT50)

The persistence of this compound in soil is often expressed as its half-life (DT50), the time required for 50% of the initial concentration to dissipate.

Table 2: this compound Degradation Half-Life (DT50) in Different Soil Types

| Soil Type | DT50 (days) | Conditions | Reference |

| Sandy Loam | 172 | Aerobic | [3] |

| Sandy Loam | 439 | Anaerobic | [3] |

| Field Dissipation | 30 - 60 | Typical | [3] |

| Clay Loam | 11.36 | Lab Incubation | [8] |

| Sandy Loam-1 | 17.55 | Lab Incubation | [8] |

| Sandy Loam-2 | 14.93 | Lab Incubation | [8] |

| General | 30 | Average | [2] |

| Field Study | 7 - 19 | - | [9] |

| Field Study | 20.7 - 41.1 | Unamended Soil | [10] |

Degradation Pathway

This compound degrades in soil to form several key metabolites. The primary degradation products are desamino-metribuzin (DA), diketo-metribuzin (DK), and desamino-diketo-metribuzin (DADK).[11][12]

Caption: Microbial degradation pathway of this compound in soil.

Mobility and Leaching in Soil

This compound is considered to be a mobile herbicide, with its potential for leaching being a significant environmental concern.

Factors Influencing Mobility

-

Soil Texture: Leaching is more pronounced in coarse-textured soils, such as sandy soils, due to their lower adsorption capacity and higher water infiltration rates.[7]

-

Organic Matter and Clay Content: As previously discussed, higher organic matter and clay content reduce mobility by increasing adsorption.

-

Rainfall and Irrigation: The amount and intensity of water movement through the soil profile are critical drivers of leaching.

Leaching Studies

Leaching potential is often assessed using soil column experiments. Studies have shown that this compound can leach to considerable depths, particularly in sandy soils. For instance, in one study, this compound reached a depth of 20 cm in a wet sandy-loam soil and 45 cm in a dry sandy soil.[13]

Experimental Protocols

Adsorption-Desorption Study: Batch Equilibrium Method

This method is widely used to determine the adsorption and desorption characteristics of this compound in soil.

Protocol:

-

Soil Preparation: Air-dry soil samples are passed through a 2-mm sieve.

-

Solution Preparation: A stock solution of this compound is prepared in a 0.01 M CaCl2 solution. A series of working solutions with varying concentrations (e.g., 0.07, 0.1, 0.3, 0.5, 0.7, 1 mg/L) are prepared by dilution.[4]

-

Adsorption Phase:

-

A known mass of soil (e.g., 5 g) is placed in a centrifuge tube.[4]

-

A specific volume of a this compound working solution (e.g., 25 mL) is added to the tube.[4]

-

The tubes are shaken for a predetermined time (e.g., 24 hours) at a constant temperature (e.g., 25°C) to reach equilibrium.[4]

-

The suspension is then centrifuged to separate the soil from the solution.

-

The concentration of this compound remaining in the supernatant is determined using an appropriate analytical method (e.g., HPLC).

-

The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.

-

-

Desorption Phase:

-

After the adsorption phase, a known volume of the supernatant is removed and replaced with a this compound-free CaCl2 solution.

-

The tubes are shaken again for the same equilibrium period.

-

The concentration of this compound desorbed into the solution is measured. This process can be repeated for several cycles.

-

Mobility Study: Soil Column Leaching

This method simulates the movement of this compound through the soil profile.

Protocol:

-

Column Preparation: PVC or glass columns (e.g., 10.5 cm internal diameter, 60 cm length) are uniformly packed with air-dried, sieved soil.[14]

-

Pre-conditioning: The soil columns are pre-wetted, often by capillary saturation, and allowed to drain to field capacity.[15]

-

Herbicide Application: A known amount of this compound is applied uniformly to the surface of the soil column.

-

Leaching Simulation: A simulated rainfall or irrigation event is applied to the top of the column using a specific volume of water over a set period.

-

Leachate Collection: The effluent (leachate) from the bottom of the column is collected at regular intervals.

-

Soil Sectioning: After the leaching event, the soil column is sectioned into specific depth increments (e.g., 0-5 cm, 5-10 cm, etc.).[15]

-

Analysis: The concentration of this compound in the leachate and in each soil section is determined to create a mobility profile.

Experimental and Logical Workflow

The assessment of the environmental fate of this compound typically follows a structured workflow, integrating laboratory and field studies.

Caption: General workflow for assessing the environmental fate of this compound.

Conclusion

The environmental fate and mobility of this compound are complex processes dictated by a combination of its inherent physicochemical properties and the diverse characteristics of the soil environment. Its moderate persistence and potential for leaching, particularly in soils with low organic matter and clay content, underscore the importance of careful management practices to mitigate the risk of water contamination. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals to further investigate and model the behavior of this compound, contributing to the development of safer and more effective weed management strategies.

References

- 1. This compound | C8H14N4OS | CID 30479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. extension.umd.edu [extension.umd.edu]

- 3. ars.usda.gov [ars.usda.gov]

- 4. jast.modares.ac.ir [jast.modares.ac.ir]

- 5. Adsorption and Desorption Behavior of Herbicide this compound in Different Soils of Iran [jast.modares.ac.ir]

- 6. researchgate.net [researchgate.net]

- 7. objects.lib.uidaho.edu [objects.lib.uidaho.edu]

- 8. Development of a Preemergent Nanoherbicide: From Efficiency Evaluation to the Assessment of Environmental Fate and Risks to Soil Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Leaching of flumioxazin and this compound under greenhouse conditions - Advances in Weed Science [awsjournal.org]

- 14. isws.org.in [isws.org.in]

- 15. Herbicide Leaching in Soil with Different Properties: Perspectives from Commercial Formulations and Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary metabolites of the herbicide Metribuzin: desamino-metribuzin (DA), diketo-metribuzin (DK), and desamino-diketo-metribuzin (DADK). This compound, a triazinone herbicide, is extensively used in agriculture for pre- and post-emergence weed control.[1][2] Its environmental fate and the biological activity of its metabolites are of significant interest to researchers in environmental science, toxicology, and drug development. This document details the degradation pathways, quantitative data on their environmental persistence, and the analytical methodologies for their detection and quantification.

Introduction to this compound and its Primary Metabolites

This compound is an effective herbicide that functions by inhibiting photosynthesis in target weed species.[2] In the environment, particularly in soil and water, this compound undergoes transformation, leading to the formation of three major metabolites:

-

Desamino-metribuzin (DA): Formed through the deamination of the parent this compound molecule.[3][4]

-

Diketo-metribuzin (DK): Results from the oxidative desulfuration of this compound.[1]

-

Desamino-diketo-metribuzin (DADK): This metabolite is formed through the further degradation of both DA (via oxidative desulfuration) and DK (via deamination).[3][4]

These metabolites exhibit higher water solubility and mobility in soil compared to the parent compound, which raises concerns about their potential to leach into groundwater.[1] While toxicological data on these metabolites are less extensive than for this compound, some studies suggest that DADK exhibits comparable toxicity to the parent compound.[5]

Degradation Pathway of this compound

The degradation of this compound in the environment is a complex process influenced by factors such as soil type, pH, organic matter content, and microbial activity.[3][6] The primary degradation pathways leading to the formation of DA, DK, and DADK are illustrated below. Microbial degradation is a major route for this compound dissipation in soil.[6][7]

Quantitative Data on this compound and its Metabolites

The persistence and concentration of this compound and its metabolites vary significantly based on environmental conditions. The following tables summarize quantitative data extracted from various studies.

Table 1: Half-life of this compound in Soil

| Soil Condition | Half-life (days) | Reference |

| Aerobic | 40 - 106 | [8][9] |

| Anaerobic | 112 - 439 | [8][9] |

| Sandy Loam | 15 - 47 | [1] |

| Guelp Loam | ~90 | [2] |

| Aridisols | 15 - 47 | [1] |

Table 2: Dissipation of this compound and Formation of Metabolites in Soil

| Time After Treatment | Compound | Concentration (% of initial this compound) | Soil Type | Reference |

| 24 hours | This compound | Not specified | Not specified | [1] |

| DA | 13.9% | Not specified | [1] | |

| DK | 1.5% | Not specified | [1] | |

| 23 days | This compound | 10.7% | Not specified | [1] |

| DK | 1.4% | Not specified | [1] | |

| DADK | 6.7% | Not specified | [1] | |

| DA | Not Detected | Not specified | [1] |

Table 3: Sorption of this compound and its Metabolites in Topsoil

| Compound | Sorption Order | Reference |

| DA | > this compound > DK > DADK | [10] |

Experimental Protocols for Analysis

Accurate quantification of this compound and its metabolites is crucial for environmental monitoring and research. Various analytical methods have been developed, primarily based on chromatographic techniques coupled with mass spectrometry.

Sample Preparation and Extraction

Soil Samples:

A common extraction method involves ultrasound-assisted extraction (UAE).[1]

-

Extraction Solvent: A mixture of methanol and 0.01 M calcium chloride solution (4:1, v/v) is often used.[11]

-

Procedure: Soil samples are mixed with the extraction solvent and subjected to ultrasonication.

-

Filtration: The extract is filtered to remove solid particles.

-

Solid Phase Extraction (SPE): The filtered extract is diluted with deionized water and passed through a C18 SPE cartridge to concentrate the analytes and remove interfering substances.[11]

-

Elution: The analytes are eluted from the SPE cartridge with methanol.

Water Samples:

-

Direct Loading: Water samples can be directly passed through a C18 SPE cartridge.[11]

-

Elution: The analytes are then eluted with methanol.

The following diagram illustrates a general workflow for sample preparation and analysis.

Analytical Instrumentation and Conditions

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

This is a widely used technique for the sensitive and selective determination of this compound and its metabolites.

-

Chromatographic Column: A C8 or C18 reversed-phase column is typically used.[12]

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., potassium dihydrogen orthophosphate) is common.[12]

-

Ionization: Electrospray ionization (ESI) is frequently employed.

-

Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[13]

Table 4: Example of LC-MS/MS Ion Transitions

| Analyte | Quantitation Transition (m/z) | Confirmation Transition (m/z) | Reference |

| This compound | 215.1 → 187.1 | 215.1 → 145.0 | [14][15] |

| This compound DA | 200.1 → 172.1 | 200.1 → 116.0 | [14][15] |

| This compound DK | 185.1 → 156.1 | 185.1 → 110.0 | [14][15] |

| This compound DADK | 170.1 → 142.0 | 170.1 → 126.0 | [14][15] |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

GC-MS/MS is another powerful technique for the analysis of these compounds.[1] Derivatization may be necessary for the more polar metabolites to improve their volatility and chromatographic behavior.

Toxicological Significance

The toxicological profiles of DA, DK, and DADK are not as well-characterized as that of this compound. However, available data suggest that the toxicity of these metabolites should not be overlooked. In a 28-day study in rats, DADK was found to cause neurological and thyroid effects at doses similar to those of the parent compound.[5] Due to the limited data, some regulatory bodies recommend using the health-based guidance values for this compound as a conservative measure for its primary metabolites.[5]

Conclusion

The primary metabolites of this compound, DA, DK, and DADK, are important environmental transformation products that exhibit greater mobility than the parent herbicide. Their potential for groundwater contamination and their toxicological profiles necessitate their inclusion in environmental monitoring programs and further toxicological research. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of these compounds in various environmental matrices. This information is critical for assessing the environmental risks associated with this compound use and for the development of effective risk mitigation strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C8H14N4OS | CID 30479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Soil Actinobacteria Exhibit Metabolic Capabilities for Degrading the Toxic and Persistent Herbicide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. health.state.mn.us [health.state.mn.us]

- 6. ccme.ca [ccme.ca]

- 7. This compound Degradation Kinetics in Organically Amended Soil | Weed Science | Cambridge Core [cambridge.org]

- 8. This compound in Drinking Water: Guideline Technical Document for Public Consultation - Canada.ca [canada.ca]

- 9. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – this compound - Canada.ca [canada.ca]

- 10. Degradation and sorption of this compound and primary metabolites in a sandy soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. epa.gov [epa.gov]

- 15. epa.gov [epa.gov]

Metribuzin: A Technical Whitepaper on its Role as a Selective Triazinone Herbicide

For: Researchers, Scientists, and Agrochemical Development Professionals

Abstract: Metribuzin is a selective triazinone herbicide used extensively in modern agriculture for the pre-emergent and post-emergent control of a wide spectrum of broadleaf weeds and annual grasses.[1][2] Its efficacy and crop selectivity are governed by its specific mode of action and the differential metabolic capabilities of various plant species. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, basis for selectivity, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

This compound, chemically known as 4-amino-6-tert-butyl-3-(methylthio)-as-triazin-5(4H)-one, is a colorless crystalline solid belonging to the triazinone chemical family.[3][4] Its physical and chemical characteristics are fundamental to its application, formulation, and environmental fate.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₄N₄OS | [1][3] |

| Molecular Weight | 214.29 g/mol | [1][3] |

| CAS Number | 21087-64-9 | [5] |

| Appearance | Colorless crystalline solid | [3] |

| Melting Point | 125 °C (257 °F) | [6] |

| Water Solubility | 1.05 - 1.2 g/L at 20°C | [1][3] |

| Vapor Pressure | 4 x 10⁻⁷ mmHg at 20°C | [3] |

| Soil Half-Life | 30–60 days (variable) | [1] |

| Log Kow | 1.7 | [3] |

Mechanism of Action: Photosystem II Inhibition

This compound's herbicidal activity stems from its role as a potent inhibitor of photosynthesis.[7][8] It is classified under HRAC Group 5 (WSSA Group 5), targeting the photosynthetic process in the chloroplasts of susceptible plants.[6][9]

This compound is primarily absorbed by the roots and, to a lesser extent, the leaves, after which it is translocated acropetally through the xylem to the shoots.[4][7] Its site of action is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[4][10] Specifically, this compound binds to the QB-binding niche on the D1 protein of the PSII complex.[4][5][11] This binding action physically blocks the electron transport from plastoquinone A (QA) to plastoquinone B (QB).[4]

The disruption of the electron transport chain halts CO₂ fixation and prevents the production of ATP and NADPH₂, which are essential for plant growth.[4] While this leads to slow starvation, the rapid death of the plant is often caused by secondary effects, such as lipid peroxidation and the generation of reactive oxygen species, which destroy cell membranes and chlorophyll.[4][12]

Visible symptoms in susceptible plants typically appear within 3 to 7 days and include interveinal chlorosis (yellowing) on older leaves, followed by necrosis (browning and tissue death) that progresses from the leaf margins inward.[1][4][13]

References

- 1. This compound 70% WDG Herbicide | Selective Pre- and Post-Emergent Weed Control [smagrichem.com]

- 2. pomais.com [pomais.com]

- 3. This compound | C8H14N4OS | CID 30479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cals.cornell.edu [cals.cornell.edu]

- 5. agrowonderful.com [agrowonderful.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound, Herbicide, this compound suppliers [agchemaccess.com]

- 8. All You Need to Know About this compound 70% - AgriApp [blog.agriapp.com]

- 9. This compound Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 10. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 11. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. This compound | NC State Extension Publications [content.ces.ncsu.edu]

The History and Development of Metribuzin: An In-depth Technical Guide

An Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Metribuzin is a selective triazinone herbicide that has been a vital tool in agriculture for decades for the control of a wide range of broadleaf and grassy weeds.[1] It can be applied both pre- and post-emergence in a variety of crops, including soybeans, potatoes, tomatoes, and sugarcane.[2][3] Its primary mechanism of action is the inhibition of photosynthesis in susceptible plant species.[1][4] This technical guide provides a comprehensive overview of the history, development, chemical properties, mechanism of action, and experimental evaluation of this compound.

History and Development

This compound was first reported in 1968 and subsequently marketed in 1971.[5] It was developed by Bayer CropScience and is sold under various trade names, including Sencor and Lexone.[5][6] In the United States, this compound was first registered for use as a herbicide in 1973.

The European Union (EU) first approved this compound in 2007.[4] However, due to concerns about its potential endocrine-disrupting properties and risks to bees, the EU has decided not to renew its approval, with a complete phase-out expected by November 2025.[7][8][9]

Chemical and Physical Properties

This compound is a colorless, crystalline solid with the chemical formula C8H14N4OS.[2] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one[2] |

| CAS Number | 21087-64-9[2] |

| Molar Mass | 214.29 g/mol [2] |

| Appearance | Colorless, crystalline solid[2] |

| Melting Point | 125.5–126.5 °C[2] |

| Water Solubility | 1200 mg/L at 20 °C |

| Vapor Pressure | 5.8 x 10⁻⁷ hPa at 20 °C |

| Octanol-Water Partition Coefficient (log Kow) | 1.6-1.8 |

Mechanism of Action: Inhibition of Photosystem II

This compound's herbicidal activity stems from its ability to inhibit photosynthesis. Specifically, it disrupts the electron transport chain in Photosystem II (PSII) by binding to the D1 protein.[2][3] This binding occurs at the QB-binding niche on the D1 protein, which is also the binding site for plastoquinone, a key molecule in the electron transport chain. By competitively inhibiting the binding of plastoquinone, this compound effectively blocks the flow of electrons, leading to a halt in CO2 fixation and the production of ATP and NADPH, which are essential for plant growth. This ultimately results in the death of the susceptible plant. Molecular docking studies have shown that this compound forms a hydrogen bond with the His215 residue of the D1 protein.[10][11]

References

- 1. Predominance of Metabolic Resistance in a Six-Way-Resistant Palmer Amaranth (Amaranthus palmeri) Population - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of High Levels of this compound Tolerance in Lentil | Weed Science | Cambridge Core [cambridge.org]

- 4. echemi.com [echemi.com]

- 5. This compound (Ref: DPX G2504) [sitem.herts.ac.uk]

- 6. EU Pesticides Database [ec.europa.eu]

- 7. News EU Withdraws Approval of this compound over Health and Environm [gpcgateway.com]

- 8. EU to End Approval of this compound Over Safety Concerns - Foresight [useforesight.io]

- 9. This compound Withdrawal in the EU: Key Dates and Concerns [auxilife.com]

- 10. researchgate.net [researchgate.net]

- 11. Is there a place for new herbicides targeting photosynthetic electron transport? | Weed Science | Cambridge Core [cambridge.org]

An In-depth Technical Guide to Metribuzin Absorption and Translocation Processes in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption and translocation of the herbicide metribuzin in plants. The information is curated for researchers, scientists, and professionals involved in drug development and crop science, offering detailed insights into the physiological and biochemical interactions of this compound within plant systems.

Core Concepts of this compound Uptake and Movement

This compound, a triazinone herbicide, is effective for the pre- and post-emergence control of a wide range of broadleaf weeds and some grasses. Its efficacy is intrinsically linked to its absorption by the plant and subsequent translocation to its site of action.

Absorption: this compound is readily absorbed by plant roots from the soil solution and can also be moderately absorbed through the foliage.[1] Root uptake is the primary pathway for soil-applied this compound, where it moves into the root cells via osmotic diffusion.[2]

Translocation: Following absorption, this compound is primarily transported upwards throughout the plant via the xylem, the water-conducting tissue.[1][3][4] This unidirectional, upward movement is known as apoplastic translocation and is driven by the plant's transpiration stream.[5] Consequently, this compound accumulates in areas of high transpiration, such as the leaves, particularly at the leaf margins.[1] Downward movement through the phloem (symplastic translocation) is generally considered not to occur under typical conditions.[3]

Quantitative Analysis of this compound Absorption and Distribution

The rate of this compound absorption and its distribution within the plant can vary significantly depending on the plant species, cultivar, and environmental conditions. Studies utilizing radiolabeled this compound (¹⁴C-metribuzin) have provided quantitative insights into these processes.

This compound Absorption and Translocation in Potato (Solanum tuberosum)

Studies comparing this compound-tolerant and -susceptible potato cultivars have shown differences in both absorption and translocation.

| Cultivar | Time (Days) | Total ¹⁴C-Metribuzin Absorbed (% of available) | Distribution in Foliage (% of total absorbed) |

| Russet Burbank (Tolerant) | 1 | 6% | 82% |

| 4 | 18% | ||

| 8 | 31% | ||

| Chipbelle (Susceptible) | 1 | 7% | 87% |

| 4 | 29% | ||

| 8 | 45% |

Data sourced from Gawronski et al., 1985.[5]

In the tolerant 'Russet Burbank' cultivar, a lower percentage of the available this compound was absorbed over an 8-day period compared to the susceptible 'Chipbelle' cultivar.[5] While the majority of the absorbed herbicide was translocated to the foliage in both cultivars, the tolerant cultivar showed a tendency to concentrate the radioactivity in the stems, petioles, and leaf veins, whereas in the susceptible cultivar, it accumulated more in the interveinal leaf tissue.[5]

This compound Absorption and Translocation in Barley (Hordeum vulgare)

Differential tolerance in barley cultivars has also been linked to differences in absorption.

| Cultivar | Time (Days) | Total ¹⁴C-Metribuzin Absorbed (% of total applied) | Distribution in Leaves (% of total absorbed) |

| Steptoe (Tolerant) | 1 | Similar to Morex | 71% |

| 4 | ~2x Morex | ||

| 8 | 19% | 82% | |

| Morex (Susceptible) | 1 | Similar to Steptoe | 78% |

| 4 | |||

| 8 | 84% |

Data sourced from Gawronski et al., 1986.[6]

Interestingly, the tolerant 'Steptoe' cultivar absorbed more this compound over time than the susceptible 'Morex' cultivar.[6] However, foliar absorption was significantly greater in the susceptible cultivar.[6] Despite differences in absorption, the translocation pattern to the leaves was similar for both cultivars.[6]

This compound Absorption and Translocation in Soybean (Glycine max)

Research on soybean cultivars indicates that differential tolerance is more closely linked to metabolism rather than significant differences in absorption and translocation. Studies comparing tolerant ('Bragg') and susceptible ('Coker 102', 'Semmes') cultivars have shown that all readily absorb and translocate this compound.[1] The key difference lies in the tolerant cultivar's ability to more rapidly metabolize this compound into non-toxic compounds.[1]

This compound Absorption and Translocation in Tomato (Lycopersicon esculentum)

Similar to soybeans, the differential tolerance observed among tomato cultivars is primarily attributed to the rate of metabolic detoxification. Studies comparing the tolerant 'Fireball' and susceptible 'Heinz 1706' cultivars revealed similar rates of root uptake and acropetal translocation of ¹⁴C-metribuzin. The tolerant cultivar, however, demonstrated a detoxification rate approximately two-fold greater than the susceptible cultivar. One study noted that about 4% of the available this compound was absorbed by tomato leaves or roots.

Factors Influencing Absorption and Translocation

Several soil and environmental factors can significantly influence the absorption and translocation of this compound in plants.

Soil Properties:

-

Organic Matter and Clay Content: Soils with higher organic matter and clay content tend to adsorb more this compound, making it less available for root uptake.[7][8]

-